(2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol
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Overview
Description
(2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol is a chemical compound with the molecular formula C10H12F2O2 It is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further substituted with a methyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol typically involves the reaction of 4-methylphenol with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
(2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-2-(2,2-difluoroethoxy)benzaldehyde or 4-methyl-2-(2,2-difluoroethoxy)benzoic acid.
Reduction: Formation of 4-methyl-2-(2,2-difluoroethoxy)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2-(2,2-Difluoroethoxy)phenyl)methanol: Similar structure but lacks the methyl group on the phenyl ring.
(2-(2,2-Difluoroethoxy)-4-chlorophenyl)methanol: Similar structure but has a chlorine atom instead of a methyl group.
(2-(2,2-Difluoroethoxy)-4-nitrophenyl)methanol: Similar structure but has a nitro group instead of a methyl group.
Uniqueness
The presence of the methyl group in (2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol distinguishes it from other similar compounds
Properties
IUPAC Name |
[2-(2,2-difluoroethoxy)-4-methylphenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-7-2-3-8(5-13)9(4-7)14-6-10(11)12/h2-4,10,13H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVANGSPLMUJKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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